![molecular formula C20H24N4O2 B5560757 2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)
2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone" is a complex organic compound. It belongs to a class of heterocyclic compounds, which are widely studied for various biological and pharmacological activities.
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves multi-step reactions, including the formation of intermediate imines, nucleophilic reactions, and subsequent ring closure reactions. Such compounds are often synthesized for their potential bioactive properties, such as antiproliferative activity (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques like IR, NMR, LC-MS, and X-ray diffraction studies. They often show complex molecular interactions, including both inter and intra-molecular hydrogen bonds, which contribute to their stability and biological activities (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions of such compounds involve cycloaddition reactions, where nucleophilic attack plays a significant role. These reactions lead to the formation of novel structural motifs that are significant in medicinal chemistry (Mokhtari et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds structurally related to "2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone" demonstrates significant interest in their synthesis and exploration of chemical properties. For instance, Matsui et al. (1992) describe the synthesis and pharmacological evaluation of a series of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists, highlighting the importance of basic nitrogen, a linking group capable of hydrogen bonding interactions, and an aromatic moiety in their pharmacophoric elements. This research provides insights into the chemical framework and potential applications of related compounds in medicinal chemistry (Matsui et al., 1992).
Lee et al. (2013) explored a piperidine-catalyzed Groebke–Bienayme–Blackburn multicomponent reaction, leading to isoquinolinone-embedded imidazo[1,2-a]benzimidazoles, offering a pathway for the creation of complex heterocyclic structures that could be related to the target compound, showcasing the versatility of such chemical frameworks in synthesizing bioactive molecules (Lee et al., 2013).
Potential Biomedical Applications
Research into related chemical structures reveals potential biomedical applications, particularly in the context of novel therapeutic agents. Snieckus and Jiao (2017) reported a method for synthesizing imidazoles from oxime ethers with visible light assistance, indicating the broad synthetic utility of related compounds in pharmaceutical research, which could extend to "2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone" (Snieckus & Jiao, 2017).
Moreover, Rajanarendar et al. (2015) described the synthesis of novel imidazo[1,2-b]isoxazoles and their Mannich bases as potential biodynamic agents, highlighting the continuous interest in exploring the therapeutic potentials of structurally complex molecules. This research underscores the potential of compounds similar to "2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone" for developing new drugs and therapeutic agents (Rajanarendar et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-22-12-9-21-19(22)16-6-4-10-23(14-16)18(25)8-11-24-13-15-5-2-3-7-17(15)20(24)26/h2-3,5,7,9,12,16H,4,6,8,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXYFCCTRMJERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)CCN3CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.